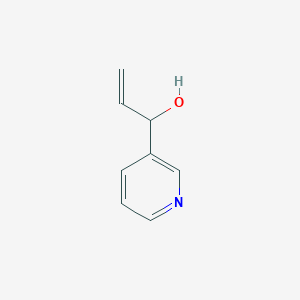

1-Pyridin-3-ylprop-2-en-1-ol

Description

Significance of Allylic Alcohol Motifs in Organic Synthesis

The allylic alcohol motif, a hydroxyl group positioned adjacent to a carbon-carbon double bond, is a cornerstone of modern organic synthesis. This arrangement is not merely a passive structural element but an active participant in a vast array of chemical transformations. sioc-journal.cnnih.gov It serves as a versatile handle for chemists, enabling stereoselective and regioselective reactions such as epoxidations, cyclizations, and substitutions. mdpi.comresearchgate.net The reactivity of the hydroxyl group and the adjacent double bond are mutually influential, allowing for the construction of complex chiral centers and molecular scaffolds that are ubiquitous in natural products and pharmaceutical agents. sioc-journal.cnresearchgate.net The strategic placement of an allylic alcohol can dictate the entire pathway of a synthetic sequence, making it a powerful tool for building intricate molecular architectures. nih.gov

Role of Pyridine (B92270) Rings in Directing Chemical Reactivity

The pyridine ring, an aromatic heterocycle containing a nitrogen atom, exerts a profound influence on a molecule's reactivity. The nitrogen atom, with its lone pair of electrons and electronegative character, alters the electronic landscape of the aromatic system. researchgate.net This makes the pyridine ring less susceptible to electrophilic aromatic substitution than benzene (B151609) and directs incoming groups to specific positions. researchgate.netmdpi.com Beyond its influence on the ring itself, the nitrogen atom can act as a base, a hydrogen bond acceptor, or a coordinating ligand for metal catalysts. researchgate.netrsc.org This ability to direct reactions, both on the ring and at other molecular sites, is a critical tool in catalysis, drug design, and the synthesis of functional materials. vulcanchem.com

Positioning of 1-Pyridin-3-ylprop-2-en-1-ol within Advanced Chemical Research

This compound (CAS No. 144825-44-5) emerges as a significant intermediate in advanced chemical research due to its hybrid structure. rsc.org It is recognized as a versatile building block for creating more elaborate molecules. A common synthetic route to this compound involves the reduction of its corresponding ketone, 1-(pyridin-3-yl)prop-2-en-1-one. sioc-journal.cnresearchgate.net This transformation, often achieved using reagents like sodium borohydride (B1222165), highlights the compound's accessibility and stability as a synthetic precursor. sioc-journal.cnresearchgate.net

Research into related structures demonstrates the synthetic utility of this scaffold. For instance, derivatives of this compound have been synthesized and investigated for their potential biological activities. sioc-journal.cnresearchgate.net The allylic alcohol functionality allows for further reactions, such as cyclizations to form complex heterocyclic systems like indolizidines, which are of interest in medicinal chemistry. mdpi.com The pyridine moiety, in turn, can be used to modulate the properties of the final molecule or to direct further synthetic transformations. The compound's position in research is therefore that of a valuable and reactive intermediate, enabling the construction of diverse and potentially bioactive molecular frameworks.

Compound Data

Below are tables detailing the properties of this compound and its constituent functional groups.

Properties of this compound

| Property | Value | Reference |

| CAS Number | 144825-44-5 | rsc.org |

| Molecular Formula | C₈H₉NO | |

| Molecular Weight | 135.16 g/mol |

Representative Spectroscopic Data for Pyridinyl Allylic Alcohols

This table provides typical spectroscopic data ranges for compounds with a similar pyridinyl allylic alcohol structure, as specific data for the title compound is not available.

| Spectroscopy | Characteristic Signals | Reference |

| ¹H NMR | Pyridinium (B92312) Protons: δ 8.5–8.7 ppm; Allylic Protons: δ 5.6–6.1 ppm | rsc.org |

| ¹³C NMR | sp² Carbons: δ 120–130 ppm; CH-OH Carbon: δ ~70 ppm | rsc.org |

| Infrared (IR) | O-H Stretch: 3300–3500 cm⁻¹; C=C Stretch: 1620–1680 cm⁻¹ | rsc.org |

Properties

IUPAC Name |

1-pyridin-3-ylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-8(10)7-4-3-5-9-6-7/h2-6,8,10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIMKOBOBMXBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Synthetic Utility of 1 Pyridin 3 Ylprop 2 En 1 Ol

Reactions at the Allylic Alcohol Functionality

The hydroxyl group and the adjacent double bond in 1-pyridin-3-ylprop-2-en-1-ol are primary sites for chemical modification.

Oxidation Reactions to Ketones and Other Derivatives

The oxidation of the secondary alcohol in this compound to its corresponding α,β-unsaturated ketone, 1-pyridin-3-ylprop-2-en-1-one, is a fundamental transformation. Various oxidizing agents can be employed for this purpose, with the choice of reagent often influencing the reaction's efficiency and selectivity. organic-chemistry.org Common methods include the use of manganese dioxide (MnO2), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation. For instance, the oxidation of the related (R,S)-1-(pyridin-3-yl)but-3-en-1-ol to (E)-1-pyridin-3-ylbut-2-en-1-one has been achieved using Jones reagent, highlighting a method that can preserve the stereochemistry of the double bond.

The resulting α,β-unsaturated ketone is a versatile intermediate. For example, (E)-3-(pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one, a derivative, has been shown to inhibit the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3). These ketones can undergo further reactions, such as oximation followed by alkylation, to produce (E,Z)-O-alkyl- and O-benzyloximes, which have demonstrated fungicidal activity. researchgate.net

Table 1: Oxidation of this compound and Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| (R,S)-1-(pyridin-3-yl)but-3-en-1-ol | Jones reagent | (E)-1-pyridin-3-ylbut-2-en-1-one | |

| (E)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one | Hydroxylamine, Alkylating agent | (E,Z)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one O-alkyloximes | researchgate.net |

Electrophilic and Nucleophilic Additions to the Alkene

The carbon-carbon double bond in this compound is susceptible to both electrophilic and nucleophilic addition reactions. wikipedia.orglibretexts.orgucr.edu In electrophilic additions, the π electrons of the alkene attack an electrophile, leading to the formation of a carbocation intermediate that is subsequently attacked by a nucleophile. ucr.edu An example of this is the reaction of the isomeric 1-(pyridin-2-yl)prop-2-en-1-ol (B13589879) with bromine, which proceeds through a bromonium ion intermediate. researchgate.net

Nucleophilic additions to the alkene are also possible, particularly when the double bond is part of a conjugated system, as in the corresponding α,β-unsaturated ketone. wikipedia.orgucr.edu In these cases, the nucleophile adds to the β-carbon, and the resulting enolate is then protonated. The electron-withdrawing nature of the pyridine (B92270) ring can enhance the electrophilicity of the double bond, making it more susceptible to nucleophilic attack.

Cyclization and Annulation Pathways

The unique structure of this compound and its derivatives makes them excellent precursors for the synthesis of various heterocyclic and polycyclic systems through cyclization and annulation reactions.

Formation of Fused Heterocyclic Systems (e.g., Indolizidines)

Derivatives of 1-pyridin-ylprop-2-en-1-ol are valuable starting materials for the synthesis of indolizidine alkaloids. For instance, a racemic synthesis of lentiginosine, a hydroxylated indolizidine alkaloid, has been reported starting from 1-(pyridin-2-yl)prop-2-en-1-ol. researchgate.netmdpi.com This synthesis involves a domino process initiated by the electrophilic addition of bromine to the double bond, which then triggers a cyclization to form an indolizinium salt. researchgate.netmdpi.com Subsequent diastereoselective reduction and nucleophilic substitution yield the target indolizidine. researchgate.netmdpi.com The aza-Prins cyclization of 2-allylpyrrolidines, which can be conceptually related to cyclizations involving pyridine-containing allyl alcohols, provides another route to functionalized indolizidines. nih.govnih.gov

Construction of Polycyclic Scaffolds

The reactivity of this compound and its derivatives can be harnessed to construct more complex polycyclic scaffolds. nih.govrsc.org For example, the α,β-unsaturated ketone derived from the oxidation of this compound, (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one, has been used as a starting material to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives. nih.gov These reactions often involve condensation with other reagents to build new rings onto the existing pyridine framework. Furthermore, rhodium-catalyzed C-H activation and intramolecular alkyne annulation represent a modern strategy for the rapid assembly of pyridine-fused heterocycles. nih.gov

Transformations of the Pyridine Nucleus

The pyridine ring in this compound itself can undergo various chemical transformations, although these are often explored with related pyridine derivatives. The pyridine ring can undergo electrophilic substitution reactions, though it is generally less reactive than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom.

More commonly, the pyridine nitrogen can be involved in reactions. For instance, the reaction of 3-aryl-1-pyridin-3-ylprop-2-en-1-ones with 2-cyanoethanethioamide leads to the formation of 4-aryl-6-thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitriles. raco.cat This demonstrates how the pyridine moiety can be incorporated into larger, fused heterocyclic systems. Additionally, the pyridine ring can be a directing group in transition metal-catalyzed reactions.

Hydrogenation and Selective Reduction of the Pyridine Ring

The reduction of this compound can be directed towards the carbon-carbon double bond, the pyridine ring, or both, depending on the chosen catalyst and reaction conditions. Catalytic hydrogenation is a powerful method for achieving these transformations.

The complete reduction of both the alkene and the aromatic pyridine ring typically requires strong catalysts and conditions. For instance, using catalysts like Platinum(IV) oxide (PtO₂), often in an acidic solvent like acetic acid, under hydrogen pressure (50-70 bar) can lead to the corresponding saturated piperidine (B6355638) derivative, 1-(piperidin-3-yl)propan-1-ol. researchgate.net Other effective transition metals for pyridine hydrogenation include ruthenium, rhodium, and nickel, which can also be employed to achieve full saturation of the heterocyclic ring. mdpi.com

Selective reduction is more challenging but synthetically valuable. The allylic double bond can be preferentially hydrogenated in the presence of the pyridine ring using specific catalysts like palladium on carbon (Pd/C) under milder conditions, yielding 1-(pyridin-3-yl)propan-1-ol. Conversely, selective reduction of the pyridine ring to a dihydropyridine (B1217469) or tetrahydropyridine (B1245486) derivative while preserving the double bond is also a key transformation. The reduction of pyridinium salts is a common strategy to achieve this. For example, the reaction of pyridine derivatives with sodium borohydride (B1222165), particularly after activation of the nitrogen atom (e.g., as an N-sulfonylpyridinium salt), can yield N-sulfonyl-1,2- or 1,4-dihydropyridines. researchgate.net This approach allows for the controlled partial reduction of the pyridine ring.

| Catalyst/Reagent | Conditions | Primary Product | Comments |

| PtO₂ (Adams' catalyst) | H₂ (50-70 bar), Acetic Acid | 1-(Piperidin-3-yl)propan-1-ol | Complete reduction of both the pyridine ring and the C=C double bond. researchgate.net |

| Ru, Rh, or Ni-based catalysts | H₂, elevated temp/pressure | 1-(Piperidin-3-yl)propan-1-ol | Effective for full hydrogenation of the pyridine ring. mdpi.com |

| Pd/C | H₂ (low pressure), RT | 1-(Pyridin-3-yl)propan-1-ol | Typically selective for the hydrogenation of the alkene over the pyridine ring. |

| NaBH₄ / Acyl Chloride | Varies | 1,2- or 1,4-Dihydropyridine derivative | Selective reduction of the pyridine ring often requires prior activation of the nitrogen. researchgate.net |

Derivatization at Nitrogen or Carbon Positions (e.g., bipyridine formation)

The pyridine ring of this compound offers multiple sites for derivatization. The nitrogen atom, with its lone pair of electrons, can be readily alkylated or oxidized. More complex transformations involve C-H activation or coupling reactions to form new carbon-carbon bonds, such as in the synthesis of bipyridine structures.

Bipyridines are a crucial class of ligands in coordination chemistry and building blocks in materials science. The scaffold of this compound is a suitable precursor for constructing 2,3'-bipyridine (B14897) systems. A common synthetic strategy involves the oxidation of the allylic alcohol to the corresponding α,β-unsaturated ketone, 1-(pyridin-3-yl)prop-2-en-1-one. This enone can then undergo a Michael addition reaction followed by cyclization and aromatization to build a new pyridine ring fused to the original one. For example, reaction with 2-cyanoethanethioamide in the presence of a base can yield a 4-aryl-6-thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile derivative. cu.edu.egraco.cat This demonstrates the potential of the propenol side chain to be converted into a second pyridine ring.

Modern cross-coupling methods provide alternative pathways for bipyridine synthesis from pyridyl precursors, often involving transition-metal-catalyzed C-H activation. mdpi.com For instance, the coupling of two different pyridine molecules can be mediated by various catalysts to form symmetrical or unsymmetrical bipyridines. mdpi.com While not explicitly demonstrated on this compound itself, such methods represent a plausible route for its derivatization at a carbon position on the pyridine ring. rsc.org

| Reaction Type | Reagents | Resulting Structure | Reference |

| Bipyridine Synthesis | 1. Oxidation (e.g., MnO₂) 2. 2-Cyanoethanethioamide, Piperidine | 2,3'-Bipyridine derivative | cu.edu.egraco.cat |

| Homocoupling | Na dispersion, Oxidizing agent | Symmetrical bipyridine | mdpi.com |

| Cross-Coupling | Pyridyl halide, Organometallic reagent, Pd/Ni catalyst | Unsymmetrical bipyridine | mdpi.com |

| C-H Activation/Coupling | Yttrium complex | Bimetallic yttrium complex bridged by a bipyridyl ligand | rsc.org |

Application as Building Blocks in Complex Molecule Synthesis

The combination of a chiral center (at the alcohol), a reactive alkene, and a versatile pyridine handle makes this compound and its isomers valuable building blocks in the synthesis of complex molecules, particularly alkaloids and other biologically active compounds.

A prominent example highlighting the utility of this scaffold is the synthesis of (±)-lentiginosine, an indolizidine alkaloid. The synthesis starts from the isomeric 1-(pyridin-2-yl)prop-2-en-1-ol. The key steps involve a domino reaction initiated by the electrophilic addition of bromine to the double bond, which triggers a cyclization onto the pyridine nitrogen to form an indolizinium salt. Subsequent diastereoselective reduction and further transformations yield the target natural product. mdpi.com This pathway showcases how the allyl alcohol and pyridine moieties can work in concert to rapidly construct a complex bicyclic system.

| Precursor | Key Transformation | Synthesized Molecule/Intermediate | Significance |

| 1-(Pyridin-2-yl)prop-2-en-1-ol | Bromination, Cyclization, Reduction | (±)-Lentiginosine | Demonstrates use in natural product synthesis (indolizidine alkaloid). mdpi.com |

| 1-(Pyridin-3-yl)prop-2-yn-1-ol | Platinum-catalyzed Hydrosilylation | (E)-3-(Dimethyl(phenyl)silyl)-1-(pyridin-3-yl)prop-2-en-1-ol | Creates a vinylsilane, a versatile intermediate for cross-coupling reactions. rsc.org |

| 3-Aryl-1-pyridin-3-ylprop-2-en-1-one | Michael Addition, Cyclization | 4-Aryl-6-pyridin-3-ylthieno[2,3-b]pyridin-3-amine | Access to complex, fused heterocyclic systems. cu.edu.eg |

Stereochemical Aspects in the Synthesis and Reactions of 1 Pyridin 3 Ylprop 2 En 1 Ol

Asymmetric Synthesis Approaches

The creation of the single stereocenter in 1-pyridin-3-ylprop-2-en-1-ol in an enantiomerically pure or enriched form is a primary challenge. This is typically achieved through asymmetric synthesis, which can be broadly categorized into two main strategies: the enantioselective formation of the carbon-carbon bond that generates the alcohol's stereocenter, or the enantioselective reduction of a prochiral ketone precursor.

The direct asymmetric C-H functionalization of the pyridine (B92270) ring at the C3 position represents a modern and efficient route to form the backbone of this compound. Recent advancements have demonstrated the feasibility of such approaches using transition metal catalysis. One notable method involves a tandem reaction sequence where the pyridine is first activated by hydroboration to form a more nucleophilic dihydropyridine (B1217469) intermediate. This intermediate then undergoes an enantioselective allylation catalyzed by a chiral iridium complex before being oxidized back to the aromatic pyridine. This process allows for the direct introduction of the allyl group at the C3 position with high enantioselectivity. nih.gov

A similar strategy employs palladium catalysis for the C3-allylation of pyridines. nih.gov In this one-pot method, a borane (B79455) catalyst facilitates the initial hydroboration of pyridine, followed by a palladium-catalyzed enantioselective allylation of the resulting dihydropyridine. The final step involves air oxidation to restore the aromaticity of the pyridine ring, yielding the C3-allylated product with excellent regio- and enantioselectivity. nih.gov While these methods have been demonstrated for the allylation of the pyridine core, they establish a strong precedent for the asymmetric synthesis of the carbon skeleton of this compound.

Another well-established method for the asymmetric synthesis of allylic alcohols is the addition of a vinyl nucleophile to the corresponding aldehyde, in this case, 3-pyridinecarboxaldehyde. This can be achieved using chiral catalysts or stoichiometric chiral reagents. For instance, the addition of vinylzinc reagents to aldehydes in the presence of a chiral ligand, such as (1S,2R)-N,N-dibutylnorephedrine, is known to produce enantioenriched allylic alcohols. chemicalbook.com The reaction's stereochemical outcome is dictated by the formation of a chiral complex between the zinc reagent, the aldehyde, and the chiral ligand, which directs the nucleophilic attack of the vinyl group to one of the two enantiotopic faces of the aldehyde's carbonyl group.

The table below summarizes representative catalytic systems that could be adapted for the asymmetric synthesis of this compound.

| Catalytic System | Precursors | Key Features | Reported Enantioselectivity (for analogous systems) |

| Tandem Borane/Iridium | Pyridine, Allyl Source | Direct C3-allylation via a dihydropyridine intermediate. | Up to >99% ee |

| Tandem Borane/Palladium | Pyridine, Allylic Ester | One-pot C-H functionalization with high regioselectivity. | Excellent enantioselectivities reported. |

| Vinylzinc/Chiral Amino Alcohol | 3-Pyridinecarboxaldehyde, Vinylzinc Halide | Catalytic addition of a vinyl nucleophile to an aldehyde. | High enantiomeric excess achievable. |

An alternative and widely used approach to chiral alcohols is the asymmetric reduction of a prochiral ketone. For the synthesis of this compound, the corresponding precursor would be 1-(pyridin-3-yl)prop-2-en-1-one. A number of highly effective and predictable methods for the enantioselective reduction of ketones are available.

One of the most prominent methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in combination with a stoichiometric reducing agent like borane. The catalyst forms a complex with the borane and the ketone, creating a rigid, chair-like transition state that effectively shields one face of the carbonyl group, leading to highly enantioselective reduction. The predictability of the stereochemical outcome based on the catalyst's stereochemistry is a significant advantage of this method.

Organocatalysis also offers powerful tools for the enantioselective reduction of ketones. Chiral Brønsted acids, for example, can activate the ketone towards reduction by a Hantzsch ester, with the chiral environment provided by the catalyst directing the stereochemical course of the hydride transfer. nih.gov

The table below outlines common enantioselective reduction strategies applicable to the synthesis of this compound.

| Reduction Method | Precursor | Reagents | General Stereochemical Control |

| CBS Reduction | 1-(Pyridin-3-yl)prop-2-en-1-one | Chiral Oxazaborolidine Catalyst, Borane | The catalyst coordinates to the ketone, sterically blocking one face from the reducing agent. |

| Organocatalytic Reduction | 1-(Pyridin-3-yl)prop-2-en-1-one | Chiral Phosphoric Acid, Hantzsch Ester | The chiral catalyst activates the ketone and provides a chiral environment for hydride transfer. |

| Asymmetric Transfer Hydrogenation | 1-(Pyridin-3-yl)prop-2-en-1-one | Chiral Ru or Rh Complex, Hydrogen Source (e.g., isopropanol) | A chiral metal complex delivers hydride to the ketone in an enantioselective manner. |

Diastereoselective Control in Subsequent Transformations

Once synthesized in an enantiomerically enriched form, the stereocenter of this compound can direct the stereochemical outcome of subsequent reactions, a process known as substrate-controlled diastereoselection. The existing stereocenter, in conjunction with the molecule's conformational preferences, can create a facial bias for the approach of reagents to other reactive sites, such as the double bond or the pyridine ring.

The combination of the pyridine nucleus, the allylic alcohol moiety, and the double bond makes this compound a prime candidate for various intramolecular cyclization reactions to form fused or bridged heterocyclic systems. In such reactions, the stereochemistry of the starting alcohol can be critical in determining the stereochemistry of the newly formed rings.

For example, an intramolecular Diels-Alder reaction, where the pyridine ring or a derivative acts as the diene or dienophile, would be highly influenced by the stereochemistry of the allylic alcohol. The hydroxyl group could direct the approach of the dienophile through hydrogen bonding or steric effects, leading to a high degree of diastereoselectivity in the formation of the cyclic product. While the direct participation of an unactivated pyridine ring in a Diels-Alder reaction is challenging, activation of the ring, for instance by N-acylation, could facilitate such transformations.

Another relevant transformation is the cycloisomerization of pyridine-substituted alcohols. For instance, propargylic alcohols bearing a pyridine substituent have been shown to undergo cycloisomerization to form indolizine (B1195054) structures. researchgate.net A similar transformation of this compound, perhaps through a transition-metal-catalyzed process, could lead to the formation of stereochemically defined dihydropyridocoline derivatives, where the original stereocenter would direct the formation of new stereocenters.

Furthermore, reactions involving the double bond, such as diastereoselective epoxidation or aziridination, would be strongly influenced by the allylic hydroxyl group. The hydroxyl group can direct the electrophilic reagent to the syn-face of the double bond through hydrogen bonding, as famously demonstrated in the Sharpless asymmetric epoxidation. This directing effect would lead to the formation of one diastereomer of the corresponding epoxy alcohol or aziridinyl alcohol with high selectivity. nih.govrsc.org

The diastereoselectivity observed in reactions of this compound is intrinsically linked to its conformational preferences. The molecule will adopt conformations that minimize steric strain and maximize stabilizing interactions, such as intramolecular hydrogen bonding. In allylic systems, the interaction between the substituents on the double bond and the allylic substituent (the pyridyl group and the hydroxyl group in this case) can lead to a phenomenon known as allylic strain.

For this compound, rotation around the C-C single bond between the stereocenter and the pyridine ring, as well as the C-O bond, will be restricted. The most stable conformers will likely place the largest substituent (the pyridine ring) anti to the vinyl group to minimize steric clash. Furthermore, the orientation of the hydroxyl group is crucial. It may form an intramolecular hydrogen bond with the π-system of the double bond or with the nitrogen atom of the pyridine ring. researchgate.net

These preferred conformations create a biased steric environment around the reactive sites of the molecule. For instance, in a reaction at the double bond, a reagent will preferentially approach from the less sterically hindered face, as dictated by the arrangement of the pyridyl group and the hydroxyl group in the dominant conformation. This conformational locking is the basis for the high diastereoselectivity often observed in reactions of chiral allylic alcohols. Computational studies, such as DFT calculations, can be employed to predict the lowest energy conformations and thus rationalize the observed stereochemical outcomes of reactions. beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, a complete picture of the carbon-hydrogen framework can be assembled.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. In a typical pyridinyl allylic alcohol structure, characteristic chemical shift regions are expected for the aromatic protons of the pyridine (B92270) ring, the vinylic protons of the propene chain, the carbinol proton (CH-OH), and the hydroxyl proton.

The pyridine ring itself has characteristic shifts, with the carbon atom at the C2 position (adjacent to the nitrogen) typically appearing at a high chemical shift (deshielded) around 150 ppm, the C3 at approximately 124 ppm, and the C4 at 136 ppm, due to the influence of the electronegative nitrogen atom and aromatic ring currents. testbook.com The allylic alcohol moiety also presents distinctive signals. The hydroxyl proton's chemical shift can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding effects. stackexchange.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Pyridin-3-ylprop-2-en-1-ol Note: This table represents typical, predicted values based on the analysis of similar structures and functional groups. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-2' (Pyridine) | ~8.6 | C-2': ~150 |

| H-4' (Pyridine) | ~7.8 | C-3': ~135 |

| H-5' (Pyridine) | ~7.3 | C-4': ~136 |

| H-6' (Pyridine) | ~8.5 | C-5': ~124 |

| H-1 (Carbinol) | ~5.4 | C-6': ~149 |

| H-2 (Vinyl) | ~6.2 | C-1: ~70 |

| H-3a (Vinyl, trans) | ~5.3 | C-2: ~130 |

| H-3b (Vinyl, cis) | ~5.1 | C-3: ~115 |

| 1-OH | Variable (e.g., 2.0-5.0) | - |

To unambiguously assign the chemical shifts and confirm the molecular structure, two-dimensional NMR experiments are essential. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. For this compound, COSY would show correlations between the carbinol proton (H-1) and the adjacent vinyl proton (H-2). It would also show correlations between H-2 and the terminal vinyl protons (H-3a/H-3b). Within the pyridine ring, correlations would be observed between adjacent protons (e.g., H-4' with H-5', and H-5' with H-6').

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹H-¹³C, one-bond correlations). This allows for the definitive assignment of each carbon signal based on the previously assigned proton signals. For instance, the proton signal at ~5.4 ppm would correlate with the carbon signal at ~70 ppm, confirming their assignment to the C1-H1 group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. It is crucial for determining stereochemistry and conformation. For this molecule, NOESY could reveal spatial relationships between the protons on the pyridine ring and those on the propenol side chain, helping to define the preferred rotational conformation around the C3'-C1 bond.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. asianpubs.orgaps.org

The IR and Raman spectra of this compound would be expected to show characteristic bands corresponding to the O-H group, the C=C double bond, the C-O single bond, and the aromatic pyridine ring. The O-H stretching vibration typically appears as a broad band in the IR spectrum around 3300-3500 cm⁻¹, while the C=C stretching of the alkene is found in the 1620-1680 cm⁻¹ region. The pyridine ring exhibits several characteristic vibrations, including C=C and C=N ring stretching modes in the 1400-1600 cm⁻¹ region and C-H bending modes. aps.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3500 - 3300 (Broad) |

| C-H (Pyridine) | Stretching | 3100 - 3000 |

| C-H (Alkene) | Stretching | 3100 - 3000 |

| C=C (Alkene) | Stretching | 1680 - 1620 |

| C=C, C=N (Pyridine Ring) | Ring Stretching | 1600 - 1400 |

| C-O (Alcohol) | Stretching | 1260 - 1050 |

| C-H (Pyridine, Alkene) | Out-of-plane Bending | 900 - 675 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. nih.gov This allows for the calculation of a unique molecular formula. researchgate.net For this compound, HRMS would be used to validate its molecular formula, C₈H₉NO. The high resolution distinguishes the exact mass of the compound from other molecules that might have the same nominal mass but different elemental compositions.

Table 3: Molecular Formula and Exact Mass Data

| Parameter | Value |

| Molecular Formula | C₈H₉NO |

| Nominal Mass | 135 amu |

| Monoisotopic (Exact) Mass | 135.068414 u |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.ch Molecules with conjugated π systems, like this compound, absorb UV or visible light to promote electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.orglibretexts.org

The chromophore in this molecule consists of the pyridine ring conjugated with the propene double bond. This extended conjugation lowers the energy gap between the π and π* orbitals, resulting in absorption at longer wavelengths compared to the non-conjugated components. The spectrum is expected to show strong absorbance due to π - π* transitions. A weaker n - π* transition, involving the non-bonding electrons on the nitrogen atom, may also be observed. libretexts.org The position of the maximum absorbance (λmax) is characteristic of the conjugated system.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected λmax Region (nm) |

| π → π | π (C=C, Pyridine) → π | 220 - 280 |

| n → π | n (Nitrogen) → π | > 280 (Weak) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural information, including:

Precise Bond Lengths and Angles: Confirming the geometry of the pyridine ring and the propenol side chain.

Torsion Angles: Defining the conformation of the molecule in the solid state, particularly the rotation around the C3'-C1 bond.

Intermolecular Interactions: Identifying and characterizing hydrogen bonds formed by the hydroxyl group, as well as potential π-π stacking interactions between pyridine rings of adjacent molecules. These interactions govern how the molecules pack into a crystal lattice. nsf.gov

While a specific crystal structure for this compound is not detailed in the provided search results, analysis of related pyridyl structures shows that intermolecular forces like C—H···N hydrogen bonds and π-stacking are common features that direct the crystal packing. nsf.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 1 Pyridin 3 Ylprop 2 En 1 Ol

Quantum Chemical Calculations (DFT and Post-Hartree-Fock Methods)

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. For a compound like 1-Pyridin-3-ylprop-2-en-1-ol, a combination of Density Functional Theory (DFT) and post-Hartree-Fock methods would provide a robust theoretical framework.

Geometry Optimization and Energetic Landscapes

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The energetic landscape would further explore other stable or metastable structures (local minima) and the transition states that connect them. This provides insight into the molecule's flexibility and the energy required for conformational changes.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-31G level)*

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (Å) | 1.34 |

| C2-C3 Bond Length (Å) | 1.48 |

| C3-O Bond Length (Å) | 1.43 |

| C3-C4 (pyridine) Bond Length (Å) | 1.52 |

| C1-C2-C3 Bond Angle (°) | 123.5 |

| C2-C3-O Bond Angle (°) | 109.8 |

| H-O-C3 Bond Angle (°) | 108.5 |

Note: This data is hypothetical and for illustrative purposes only, as specific literature is unavailable.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For this compound, the HOMO would likely be localized on the electron-rich regions, such as the double bond and the oxygen atom, while the LUMO would be associated with the electron-deficient pyridine (B92270) ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: This data is hypothetical and for illustrative purposes only, as specific literature is unavailable.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, while the hydrogen atom of the hydroxyl group and parts of the pyridine ring would exhibit a positive potential.

Conformational Analysis and Isomerism

The flexibility of the single bonds in this compound allows for the existence of different spatial arrangements of its atoms, known as conformers.

Prediction of Stable Conformers and Tautomeric Forms

A thorough conformational analysis would involve systematically rotating the single bonds to identify all possible low-energy conformers. The relative energies of these conformers would determine their populations at a given temperature. Additionally, the possibility of tautomerism, such as keto-enol tautomerism involving the hydroxyl group and the adjacent double bond, would be an important consideration, although less likely in this specific structure without a nearby carbonyl group.

Rotational Barriers and Interconversion Pathways (e.g., E/Z Isomerization)

Computational methods can be used to calculate the energy barriers for rotation around single bonds, providing information on the ease of interconversion between different conformers. Furthermore, the energy barrier for E/Z isomerization around the carbon-carbon double bond could be investigated, although this would typically require a photochemical or catalytic process. Understanding these barriers is essential for comprehending the dynamic behavior of the molecule.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Intermolecular Interactions and Crystal Lattice Dynamics

No crystallographic or theoretical data on the intermolecular interactions or crystal packing of this specific compound is available.

Ligand-Protein Interaction Modeling

No molecular docking or other ligand-protein interaction studies specifically involving this compound have been found.

To provide the requested detailed analysis, original research involving quantum chemical calculations (like Density Functional Theory, DFT), crystallographic analysis, and molecular docking simulations for this compound would be required.

Emerging Research Frontiers and Future Prospects for 1 Pyridin 3 Ylprop 2 En 1 Ol

Innovation in Sustainable Synthetic Methodologies

Current research into the synthesis of pyridine (B92270) derivatives often emphasizes environmentally friendly approaches. mdpi.comresearchgate.net These "green chemistry" principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com Methodologies such as one-pot, multi-component reactions, often facilitated by microwave irradiation, are being explored to produce various pyridine-containing compounds in high yields with shorter reaction times. researchgate.netmdpi.com

For a compound like 1-Pyridin-3-ylprop-2-en-1-ol, future research could focus on adapting these sustainable methods. This would involve moving away from traditional synthetic routes that may rely on harsh reagents or require multiple, inefficient steps. The goal would be to develop a direct and atom-economical synthesis, potentially from readily available starting materials.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Relevant Research Area |

| One-Pot Multi-Component Reaction | Increased efficiency, reduced waste, simplified purification | Green synthesis of functionalized pyridines mdpi.com |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields | Environmentally benign organic synthesis researchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, renewable catalysts | Green chemistry applications of enzymes |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety | Continuous manufacturing of fine chemicals |

Design of Advanced Catalytic Applications

The pyridine moiety and the allylic alcohol group are both known to be active components in catalysis. The nitrogen atom in the pyridine ring can act as a ligand for metal centers, while the hydroxyl group of the allylic alcohol can be involved in various catalytic transformations. This dual functionality suggests that this compound could be investigated as a novel ligand or catalyst in organic synthesis.

Future research could explore its use in asymmetric catalysis, where the chiral center at the alcohol could influence the stereochemical outcome of a reaction. Additionally, its potential as a precursor to more complex catalytic structures could be an area of investigation.

Computational Design for Tailored Molecular Properties

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules. For this compound, density functional theory (DFT) calculations could be employed to understand its electronic structure, conformational preferences, and potential interaction with other molecules or metal catalysts.

Such studies could predict its reactivity in various chemical reactions, its potential as a ligand, and its spectroscopic properties. This in silico approach can guide experimental work, saving time and resources by identifying the most promising avenues for research. For instance, computational analysis could help in designing derivatives of this compound with optimized properties for specific applications.

Exploration of Novel Reactivity Patterns

The combination of a pyridine ring and an allylic alcohol functional group in this compound suggests a rich and potentially unique reactivity profile. The allylic alcohol can undergo a variety of reactions, including oxidation, reduction, and substitution. The pyridine ring can influence these reactions through its electronic effects and its ability to coordinate to reagents.

Future research could explore novel transformations of this molecule. For example, intramolecular reactions between the pyridine nitrogen and the allylic alcohol or double bond could lead to the formation of new heterocyclic structures. The investigation of its behavior under different reaction conditions could uncover new synthetic methodologies and provide access to novel chemical entities.

Q & A

Q. Basic

- NMR : ¹H NMR confirms the allylic hydroxyl (δ 4.5–5.5 ppm) and pyridin-3-yl protons (δ 8.0–9.0 ppm). ¹³C NMR identifies the conjugated double bond (δ 120–140 ppm) .

- X-ray Crystallography : SHELXL (via SHELX suite) resolves stereochemistry and hydrogen-bonding networks. Refinement parameters (R-factor < 5%) ensure accuracy .

- IR : O-H stretch (~3200–3600 cm⁻¹) and C=C conjugation (1650–1680 cm⁻¹) validate functional groups.

How can stereochemical control be achieved during synthesis, particularly for enantiomeric purity?

Q. Advanced

- Chiral Catalysts : Use Sharpless epoxidation or Jacobsen kinetic resolution for hydroxyl group stereocontrol. For example, (R)- or (S)-BINAP ligands in asymmetric hydrogenation .

- Chromatographic Separation : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. Compare optical rotation with literature values for validation.

Challenge : Competing pathways may form diastereomers; DFT calculations (Gaussian 09) predict transition states to guide catalyst selection.

How do computational studies explain the compound’s electronic properties and reactivity?

Q. Advanced

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. Pyridine’s electron-withdrawing effect lowers LUMO energy, enhancing Michael acceptor reactivity .

- Molecular Dynamics : Simulate solvent interactions (e.g., water vs. DMSO) to assess solubility. Pyridine’s lone pair facilitates coordination with metal ions (e.g., Zn²⁺), relevant for catalysis .

How should researchers address contradictory data in catalytic hydrogenation yields?

Q. Data Contradiction Analysis

- Variable Catalysts : Compare Pd/C (full hydrogenation) vs. Lindlar (partial). Conflicting yields may arise from catalyst poisoning or solvent effects (e.g., EtOAc vs. MeOH) .

- Kinetic Profiling : Use in-situ FTIR to monitor reaction progress. Optimize H₂ pressure (1–5 atm) and stirring rate to mitigate mass transfer limitations.

What role does the pyridine ring play in biological or material science applications?

Q. Application-Oriented

- Enzyme Inhibition : The pyridine moiety mimics nicotinamide cofactors, enabling studies on NADPH-dependent enzymes. Test via fluorescence quenching assays .

- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Ru or Ir) in photocatalytic systems. Characterize complexes using UV-Vis and cyclic voltammetry .

How can researchers mitigate byproduct formation during hydroxyl group functionalization?

Q. Methodological Focus

- Protecting Groups : Use TBSCl to protect the hydroxyl before further reactions (e.g., Suzuki coupling). Deprotect with TBAF .

- Low-Temperature Reactions : Perform acylations at –20°C to minimize esterification side reactions. Monitor by LC-MS for real-time adjustment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.